Benzyl 2-(benzyloxy)-3-bromobenzoate

lipophilicity logP pharmaceutical impurity

Benzyl 2-(benzyloxy)-3-bromobenzoate (C21H17BrO3, MW 397.26) is a fully benzyl-protected bromobenzoate ester that functions as a key synthetic intermediate. Its primary documented application is the preparation of 3-[4-(2-pyridylsulfamoyl)phenyl] sulfasalazine (P995810), a known impurity of the anti-inflammatory drug sulfasalazine.

Molecular Formula C₂₁H₁₇BrO₃
Molecular Weight 397.26
Cat. No. B1153755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(benzyloxy)-3-bromobenzoate
Molecular FormulaC₂₁H₁₇BrO₃
Molecular Weight397.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(benzyloxy)-3-bromobenzoate (CAS 2385018-47-1) – Chemical Identity and Core Application in Sulfasalazine Impurity Synthesis


Benzyl 2-(benzyloxy)-3-bromobenzoate (C21H17BrO3, MW 397.26) is a fully benzyl-protected bromobenzoate ester that functions as a key synthetic intermediate. Its primary documented application is the preparation of 3-[4-(2-pyridylsulfamoyl)phenyl] sulfasalazine (P995810), a known impurity of the anti-inflammatory drug sulfasalazine . The molecule features two orthogonal benzyl protecting groups—one as a benzyl ester at C1 and one as a benzyl ether at C2—alongside a bromine atom at the 3-position, creating a dense functional architecture for sequential deprotection and cross-coupling operations .

Why Benzyl 2-(benzyloxy)-3-bromobenzoate Cannot Be Replaced by Unprotected Acids or Simpler Bromobenzoates


The compound's dual benzyl protection (C1 ester, C2 ether) is not interchangeable with the corresponding free acid (2-(benzyloxy)-3-bromobenzoic acid) or monoprotected analogs because the benzyl ester group imparts a calculated logP of 6.04 —substantially higher than the free acid's logP of 3.97 —which alters solubility, phase-transfer behavior, and chromatographic mobility during impurity isolation. Furthermore, the 3-bromo substituent provides a precise handle for palladium-catalyzed cross-coupling that would be lost if replaced by a 3-chloro or 3-iodo analog, as the bromine atom balances reactivity and stability for Suzuki-Miyaura or Buchwald-Hartwig steps in the target impurity synthesis pathway .

Quantitative Differentiation of Benzyl 2-(benzyloxy)-3-bromobenzoate Versus Closest Analogs


LogP Lipophilicity: Ester vs. Free Acid Comparison

Benzyl 2-(benzyloxy)-3-bromobenzoate exhibits a calculated logP of 6.04 , which is 2.07 units higher than the logP of its closest unprotected analog, 2-(benzyloxy)-3-bromobenzoic acid (logP 3.97) . This increased lipophilicity directly impacts retention time in reversed-phase HPLC and facilitates liquid-liquid extraction from aqueous reaction mixtures.

lipophilicity logP pharmaceutical impurity chromatography

Purity Specification: Availability at ≥98% Versus Baseline 95%

Multiple suppliers offer Benzyl 2-(benzyloxy)-3-bromobenzoate at ≥98% purity (Fluorochem: 98% ; Boroncore: NLT 98% ; Chemscene: ≥98% ), whereas many related benzyl benzoate intermediates are only specified at 95% minimum purity . The 3% absolute purity difference is meaningful for impurity reference standard applications where even low-level contaminants can confound quantification.

purity analytical chemistry reference standard quality control

Storage Condition Divergence: Cold Storage vs. Ambient Stability

Vendor storage recommendations for Benzyl 2-(benzyloxy)-3-bromobenzoate vary from -20°C to 2–8°C sealed to room temperature , whereas the free acid 2-(benzyloxy)-3-bromobenzoic acid is uniformly specified for ambient storage. This inconsistency highlights a potential for ester hydrolysis under suboptimal conditions, making controlled temperature procurement a critical selection criterion.

stability storage logistics chemical integrity

Synthetic Application: Documented Intermediate for Sulfasalazine Impurity P995810

Benzyl 2-(benzyloxy)-3-bromobenzoate is explicitly listed as an intermediate in the synthesis of 3-[4-(2-pyridylsulfamoyl)phenyl] sulfasalazine (P995810) , a specific impurity of sulfasalazine. Alternative brominated intermediates, such as 1,3-dibromo-2-(methoxymethoxy)benzene, serve the same impurity pathway but utilize MOM protection instead of benzyl protection . The benzyl groups enable orthogonal deprotection conditions (hydrogenolysis) that are incompatible with MOM ethers, offering synthetic flexibility.

sulfasalazine impurity drug impurity reference standard pharmaceutical analysis

Price Comparison: Ester vs. Free Acid per Gram Basis

On a per-gram basis, Benzyl 2-(benzyloxy)-3-bromobenzoate is priced at approximately RMB 3,346 (~USD 478) for 1 g , while the free acid 2-(benzyloxy)-3-bromobenzoic acid is quoted at USD 496.50 for 1 g . The near-identical cost per gram, combined with the ester's higher lipophilicity and dual protection, suggests that the ester form may offer better value for applications requiring non-polar intermediates without a significant price premium.

procurement cost chemical economics budgeting

Optimal Procurement and Deployment Scenarios for Benzyl 2-(benzyloxy)-3-bromobenzoate


Synthesis of Sulfasalazine Impurity P995810 for Pharmacopeial Reference Standards

Benzyl 2-(benzyloxy)-3-bromobenzoate is the preferred starting material for constructing the 3-[4-(2-pyridylsulfamoyl)phenyl] sulfasalazine impurity (P995810) due to its documented pathway and the orthogonal deprotection advantages of the benzyl ester/ether system . Laboratories preparing this impurity for method validation or pharmacopeial monograph compliance should select the ≥98% purity grade to minimize chromatographic interference.

Lipophilic Intermediate for Suzuki-Miyaura Cross-Coupling in Non-Polar Media

With a logP of 6.04, this compound is well-suited for palladium-catalyzed cross-coupling reactions conducted in toluene or similar non-polar solvents, where the free acid analog (logP 3.97) would partition into aqueous phases and reduce reaction efficiency . Procurement teams should verify that the selected vendor's storage recommendation aligns with on-site -20°C or 2–8°C capabilities.

Cost-Effective Building Block for Diversified Aryl Bromide Libraries

The combination of a 3-bromo substituent and fully protected carboxylic acid functionality enables this compound to serve as a common intermediate for generating diverse biaryl libraries via Suzuki-Miyaura coupling followed by orthogonal deprotection . Its price parity with the free acid (~USD 478/g vs. USD 496/g) makes it an economically attractive choice for medium-scale parallel synthesis .

Stability-Sensitive Workflows Requiring Vendor-Qualified Storage

Given the variability in vendor storage recommendations—from -20°C to ambient—procurement specialists should select a supplier whose validated storage conditions align with the intended use timeline. For long-term stockpiling, suppliers offering -20°C storage specifications may better preserve the ester functionality against hydrolysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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